molecular formula C14H12Cl2N6O2S B11284527 N-(4-{5-[(3,4-dichlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}-1,2,5-oxadiazol-3-yl)acetamide

N-(4-{5-[(3,4-dichlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}-1,2,5-oxadiazol-3-yl)acetamide

Cat. No.: B11284527
M. Wt: 399.3 g/mol
InChI Key: KOLHFTHKSNLXAE-UHFFFAOYSA-N
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Description

N-(4-{5-[(3,4-dichlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}-1,2,5-oxadiazol-3-yl)acetamide is a complex organic compound that features a unique combination of functional groups, including a triazole ring, an oxadiazole ring, and a sulfanyl group. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{5-[(3,4-dichlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}-1,2,5-oxadiazol-3-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the triazole and oxadiazole rings, followed by the introduction of the sulfanyl group and the acetamide moiety. Common reagents used in these reactions include hydrazine, acetic anhydride, and various chlorinating agents. The reaction conditions often require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve the use of automated synthesis equipment to ensure consistency and scalability. The process is optimized to maximize yield and purity while minimizing the use of hazardous reagents and solvents. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are employed to monitor the progress of the reactions and to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-{5-[(3,4-dichlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}-1,2,5-oxadiazol-3-yl)acetamide undergoes various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can undergo reduction reactions to modify the triazole or oxadiazole rings.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The reactions are typically carried out under controlled temperatures and in the presence of catalysts to enhance reaction rates and selectivity.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups onto the benzyl ring.

Scientific Research Applications

N-(4-{5-[(3,4-dichlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}-1,2,5-oxadiazol-3-yl)acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial, antifungal, and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-{5-[(3,4-dichlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}-1,2,5-oxadiazol-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The pathways involved in its mechanism of action can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-{5-[(3,4-dichlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}-1,2,5-oxadiazol-3-yl)acetamide
  • This compound

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, selectivity, or potency in its applications.

Properties

Molecular Formula

C14H12Cl2N6O2S

Molecular Weight

399.3 g/mol

IUPAC Name

N-[4-[5-[(3,4-dichlorophenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]-1,2,5-oxadiazol-3-yl]acetamide

InChI

InChI=1S/C14H12Cl2N6O2S/c1-7(23)17-12-11(20-24-21-12)13-18-19-14(22(13)2)25-6-8-3-4-9(15)10(16)5-8/h3-5H,6H2,1-2H3,(H,17,21,23)

InChI Key

KOLHFTHKSNLXAE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NON=C1C2=NN=C(N2C)SCC3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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